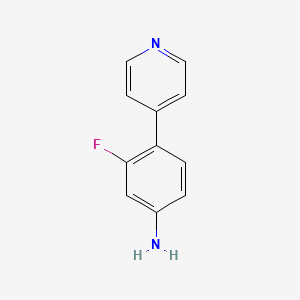
4-(4-Pyridyl)-3-fluoroaniline
説明
4-(4-Pyridyl)-3-fluoroaniline, also known as PFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PFA is a heterocyclic aromatic amine that contains a fluorine atom and a pyridine ring, making it a valuable building block for the synthesis of various organic compounds.
科学的研究の応用
Synthesis of Biologically Active Compounds
4-(4-Pyridyl)-3-fluoroaniline is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the production of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has potential applications in medicinal chemistry (Wang et al., 2016).
Photophysical Properties and Metal-Ion Recognition
Research shows that compounds containing this compound demonstrate notable photophysical properties. These compounds, such as those based on 1-(2-pyridyl)-4-styrylpyrazoles, exhibit strong blue-light emission due to intramolecular charge transfer (ICT) phenomena and can be used in metal ion sensing, particularly for recognizing Hg2+ ions (Orrego-Hernández et al., 2019).
Bioactivation and Reactive Metabolite Formation
This compound is also a subject of study in metabolism and bioactivation, particularly in the formation of reactive benzoquinoneimines, which are important in understanding drug metabolism and toxicity (Rietjens & Vervoort, 1991).
Synthesis and Characterization in Chemical Intermediates
This compound is utilized in the synthesis of a range of chemical intermediates. For example, its derivatives, such as 5-aryl-2,2′-bipyridines, have been synthesized and their reactivity and photophysical properties have been studied to understand the effects of fluorine atoms in these molecules (Kopchuk et al., 2020).
Corrosion Inhibition
Research indicates that derivatives of this compound, such as aryl diazonium salts, are effective in inhibiting copper corrosion. This has implications for materials science, especially in the development of protective coatings for metals (Chira et al., 2017).
Fluorescent Sensors and AIE Properties
Derivatives of this compound have been used in the development of fluorescent sensors. These sensors exhibit aggregation-induced emission (AIE) properties and are employed for detecting metal ions like Fe(III), indicating their potential in environmental monitoring and analytical chemistry (Wang et al., 2016).
特性
IUPAC Name |
3-fluoro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXRITODSSOLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



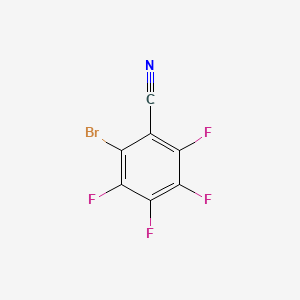
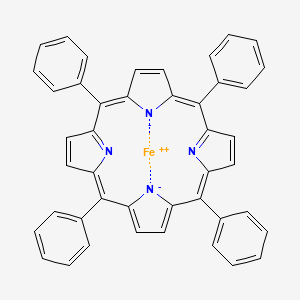
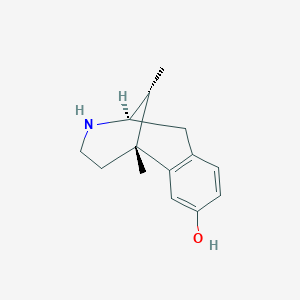
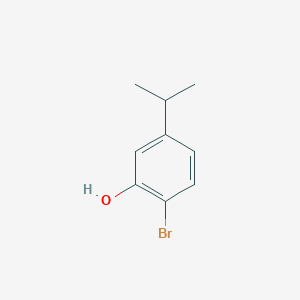
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
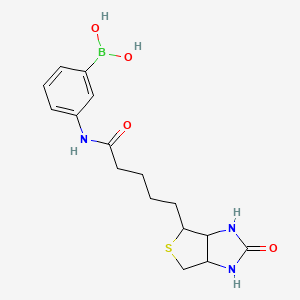
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)
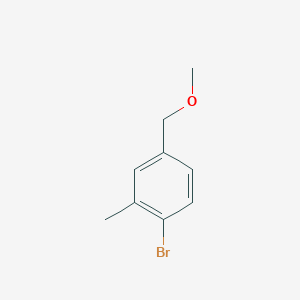
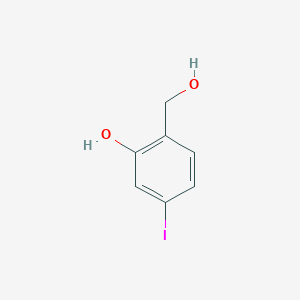
![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)
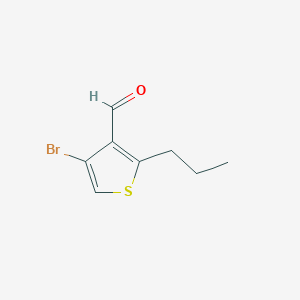
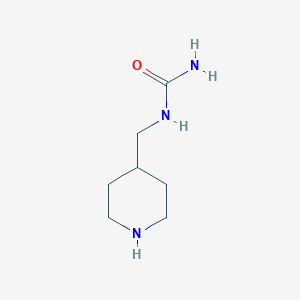
![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)